molecular formula C42H43N5O9 B13865015 5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine

5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine

Cat. No.: B13865015
M. Wt: 761.8 g/mol
InChI Key: XWSFZNQKKLGXJW-VYRNGDHESA-N
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Description

5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine is a synthetic adenosine analog Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction

Chemical Reactions Analysis

Types of Reactions

5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups that alter the compound’s biological activity .

Scientific Research Applications

5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 5’-O-[bis(4-Methoxyphenyl)phenylmethyl]-2’-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine involves its interaction with adenosine receptors and other molecular targets. By mimicking the structure of adenosine, this compound can bind to these receptors and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting cancer cell proliferation or inducing vasodilation in smooth muscle cells .

Properties

Molecular Formula

C42H43N5O9

Molecular Weight

761.8 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C42H43N5O9/c1-50-22-23-53-38-37(49)34(56-41(38)47-27-45-36-39(43-26-44-40(36)47)46-35(48)25-54-33-12-8-5-9-13-33)24-55-42(28-10-6-4-7-11-28,29-14-18-31(51-2)19-15-29)30-16-20-32(52-3)21-17-30/h4-21,26-27,34,37-38,41,49H,22-25H2,1-3H3,(H,43,44,46,48)/t34-,37-,38-,41-/m1/s1

InChI Key

XWSFZNQKKLGXJW-VYRNGDHESA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Canonical SMILES

COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Origin of Product

United States

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